molecular formula C16H16FNO B5728105 N-(4-fluorobenzyl)-2,4-dimethylbenzamide

N-(4-fluorobenzyl)-2,4-dimethylbenzamide

Cat. No.: B5728105
M. Wt: 257.30 g/mol
InChI Key: OTCRGOMCGIUNDA-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2,4-dimethylbenzamide is a fluorinated benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and a 4-fluorobenzylamine moiety. Fluorinated benzamides are widely studied in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to participate in hydrogen bonding, which influences molecular recognition and crystal packing .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-3-8-15(12(2)9-11)16(19)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCRGOMCGIUNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
  • Structure : Contains a 2,4-difluorophenyl group instead of a 4-fluorobenzyl group.
  • Key Features : The presence of two fluorine atoms on the phenyl ring enhances hydrogen bonding and molecular stacking, as observed in crystallographic studies .
  • Implications: Increased fluorine content may improve solubility but could alter receptor binding compared to mono-fluorinated analogs.
N-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (2m)
  • Structure : Incorporates a hydroxamic acid group (-CONHOH) and a 3,5-dimethylbenzamide core.
  • Key Features : The hydroxamic acid moiety is critical for histone deacetylase (HDAC) inhibitory activity, as seen in compound 2m (mp: 185–187 °C) .
  • Implications : Unlike 2m, the target compound lacks the hydroxamic acid group, suggesting divergent pharmacological applications.
4-Bromo-N-(2-nitrophenyl)benzamide (4MNB)
  • Structure : Features a nitro group and bromine substituent.
  • Implications : Compared to the target compound, 4MNB’s nitro group may reduce metabolic stability but enhance interactions with aromatic-binding enzyme pockets.

Physicochemical Properties

Compound Melting Point (°C) Key IR Bands (cm⁻¹) Solubility Trends
N-(4-Fluorobenzyl)-2,4-dimethylbenzamide Not reported ~1660 (C=O stretch) Moderate lipophilicity
Fo24 Not reported Not reported Enhanced via H-bonding
Compound 2m 185–187 3150–3319 (NH stretches) Polar due to hydroxamic acid
Triazole derivatives Not reported 1243–1258 (C=S), 1663–1682 (C=O) Variable based on substituents

Notes:

  • The target compound’s methyl groups likely increase lipophilicity compared to nitro- or hydroxyl-containing analogs, influencing membrane permeability .
  • Fluorine substitution generally enhances metabolic stability and bioavailability due to reduced oxidative metabolism .

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